molecular formula C8H5ClF2O2 B1521404 Methyl 3-chloro-2,4-difluorobenzoate CAS No. 948833-74-7

Methyl 3-chloro-2,4-difluorobenzoate

Cat. No.: B1521404
CAS No.: 948833-74-7
M. Wt: 206.57 g/mol
InChI Key: GKYHTALZVVERSW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,4-difluorobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a methyl ester group attached to a benzoic acid ring substituted with chlorine and fluorine atoms. The molecular formula of this compound is C8H5ClF2O2, and it has a molecular weight of 206.58 g/mol .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-chloro-2,4-difluorobenzoate. For instance, the compound should be stored at a temperature between 2-8°C . It is also important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4-difluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,4-difluorobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 3-chloro-2,4-difluorobenzyl alcohol.

    Hydrolysis: 3-chloro-2,4-difluorobenzoic acid.

Scientific Research Applications

Methyl 3-chloro-2,4-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-2,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications. Its combination of chlorine and fluorine atoms provides a balance of electronic effects that can be exploited in various chemical transformations .

Properties

IUPAC Name

methyl 3-chloro-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHTALZVVERSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673202
Record name Methyl 3-chloro-2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948833-74-7
Record name Methyl 3-chloro-2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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